2-Cyclopropylcyclobutanamine hydrochloride
Overview
Description
2-Cyclopropylcyclobutanamine hydrochloride is an organic compound with the CAS Number 872-92-4 . It has a molecular weight of 147.65 . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H13N.ClH/c1-2-6(3-1)8-7-4-5-7;/h6-8H,1-5H2;1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 147.65 .Scientific Research Applications
Synthesis and Medicinal Applications
Modular Synthons for Medicinal Chemistry : A study focused on the synthesis of a protected α-aminocyclobutanone as a modular synthon, indicating its utility for accessing cyclobutanone-containing lead inhibitors of enzymes such as hydrolases, which includes serine proteases and metalloproteases. This suggests that similar structures, possibly including "2-Cyclopropylcyclobutanamine hydrochloride," could serve as valuable building blocks in drug discovery (Thahani S Habeeb Mohammad et al., 2020).
Antioxidant Actions in Neuroprotection : Research on closely related thiazoline derivatives has demonstrated neuroprotective effects against oxidative stress, which is a key factor in neurodegenerative diseases. These findings highlight the potential therapeutic applications of cyclopropyl and cyclobutanamine derivatives in mitigating oxidative damage in neurological conditions (Hanwook Kim et al., 2011).
Materials Science and Synthetic Methodology
Thixotropic Hydrogels and Metal-Organic Nanoparticles : A study has shown that cyclobutane derivatives can form thixotropic hydrogels that gel water, composed of nanoscale metal-organic particles. This application in materials science underscores the versatility of cyclobutane and potentially related compounds in creating novel materials with specific physical properties (Tamara D Hamilton et al., 2011).
Catalysis and Organic Synthesis : Cyclobutane cores have been used in light-driven [2+2] cycloadditions, serving as central components in the synthesis of lead compounds for drug development. This showcases the importance of cyclobutane derivatives in facilitating highly selective and efficient chemical transformations, which could extend to the synthesis and application of "this compound" (Yishu Jiang et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335, which indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation, respectively .
Properties
IUPAC Name |
2-cyclopropylcyclobutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-7-4-3-6(7)5-1-2-5;/h5-7H,1-4,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGQXVSGOWWWHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCC2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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